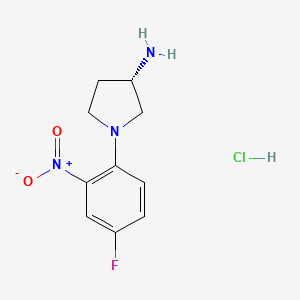
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
Übersicht
Beschreibung
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Reaction Mechanisms
- Reactions with Piperidine and Pyrrolidine Bases : A study by Jarczewski, Schroeder, and Dworniczak (1986) investigated the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases, leading to the formation of 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene. This study contributes to understanding the complex kinetics and mechanisms of reactions involving pyrrolidine derivatives (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis and Large-Scale Preparation
- Synthesis of Novel Antibacterial Candidate : Yang et al. (2014) developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, utilizing a secondary amine functionality similar to that found in (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride. This research demonstrates the potential for scalable synthesis of complex molecules involving pyrrolidine derivatives (Yang et al., 2014).
Hydrogen-Bond Basicity and Spectroscopy
- Hydrogen-Bond Basicity of Secondary Amines : Graton, Berthelot, and Laurence (2001) constructed a scale of hydrogen-bond basicity for secondary amines using 4-fluorophenol, which can provide insights into the basicity and bonding characteristics of compounds like (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (Graton, Berthelot, & Laurence, 2001).
Synthesis and Characterization of Complexes
- Synthesis and Characterization of Cobalt Complexes : Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving pyrrolidine, providing a perspective on the chemical behavior and potential applications of pyrrolidine-based compounds in complex formation (Amirnasr et al., 2001).
Enzyme Inhibitor Models
- Aminolysis of Sulfamate Esters : Spillane, O'Byrne, and McCaw (2008) studied the kinetics of the reaction of phenyl sulfamates with alicyclic amines like pyrrolidine, which are important as model substrates for medicinally important sulfamate esters. This research is crucial for understanding the behavior of pyrrolidine derivatives in biochemical contexts (Spillane, O'Byrne, & McCaw, 2008).
Anion Binding and Signaled Deprotonation
- Pyrrole 2,5-Diamides with Nitrophenyl Groups : Camiolo, Gale, Hursthouse, and Light (2003) synthesized pyrrole 2,5-diamide clefts containing nitrophenyl groups, which undergo deprotonation in the presence of fluoride, demonstrating the potential for pyrrolidine derivatives in anion binding and signaling applications (Camiolo, Gale, Hursthouse, & Light, 2003).
Pharmaceutical Applications
- Antibacterial Activity of Pyridonecarboxylic Acids : Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) investigated the antibacterial activity of pyridonecarboxylic acids containing pyrrolidine derivatives, contributing to the understanding of the pharmaceutical applications of such compounds (Egawa et al., 1984).
Eigenschaften
IUPAC Name |
(3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZBBZJXVFLNA-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride | |
CAS RN |
1233860-06-4 | |
| Record name | 3-Pyrrolidinamine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B3026991.png)
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B3026992.png)
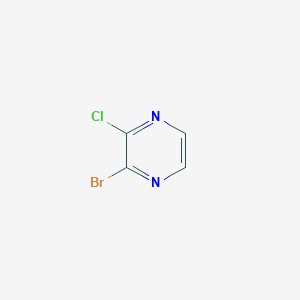
![8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-](/img/structure/B3026994.png)
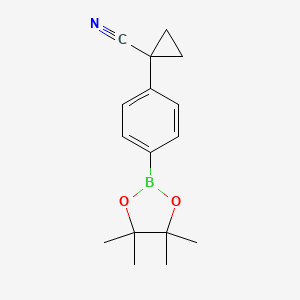

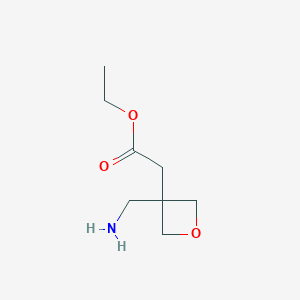
![12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B3026999.png)
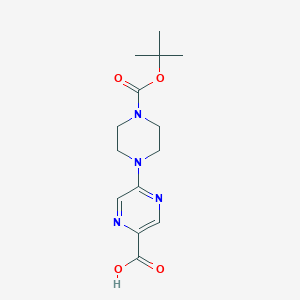
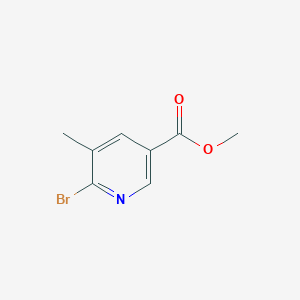



![1,2-Dichloro-4-[(3,4-dichlorophenyl)methyl]-3-methylbenzene](/img/structure/B3027013.png)